molecular formula C17H16ClN5O2 B6519153 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide CAS No. 933223-18-8

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B6519153
CAS No.: 933223-18-8
M. Wt: 357.8 g/mol
InChI Key: JXSMQOLOTLWGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring:

  • A 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group.
  • A methyl bridge linking the tetrazole to the 2-(4-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-15-8-2-12(3-9-15)10-17(24)19-11-16-20-21-22-23(16)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSMQOLOTLWGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15ClN4O2
  • Molecular Weight : 304.75 g/mol
  • CAS Number : Not specified in the results.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds often display significant antimicrobial properties. In a study evaluating various tetrazole derivatives, compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to non-substituted analogs . Specifically, the presence of a chlorophenyl group is linked to increased effectiveness against bacterial strains.

2. Antitubercular Activity

Tetrazole derivatives have been investigated for their potential in treating tuberculosis. A related study highlighted the importance of structural modifications on the tetrazole ring that can influence the inhibition of Mur enzymes in Mycobacterium tuberculosis (Mtb). The findings suggest that specific substitutions enhance bioactivity against Mtb .

3. Enzyme Inhibition

The compound has been noted for its ability to inhibit various enzymes, including urease and acetylcholinesterase (AChE). In silico docking studies have shown that acetamide derivatives can effectively bind to the active sites of these enzymes, leading to significant inhibition . Such inhibition is crucial for developing treatments for conditions like gastric ulcers and Alzheimer's disease.

The biological activity of this compound is primarily attributed to its structural components:

  • Tetrazole Ring : This heterocyclic structure is known for its ability to interact with various biological targets, including enzymes and receptors.
  • Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyphenyl Acetamide Moiety : This part of the molecule contributes to the overall stability and solubility in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntitubercularInhibits Mur enzymes in Mtb
Enzyme InhibitionStrong AChE and urease inhibitors

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Heterocyclic Core Modifications

Tetrazole vs. Triazole Derivatives
  • Compound 6m (): Contains a 1,2,3-triazole core linked to a naphthyloxy group and chlorophenyl acetamide. Biological implications: Triazoles are often used in antifungal agents, whereas tetrazoles are common in angiotensin II receptor antagonists due to their acidic proton [1].
Tetrazole vs. Benzothiazole Derivatives
  • N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ():
    • Key differences : The benzothiazole core introduces sulfur, enhancing π-π stacking and metabolic stability.
    • Activity : Benzothiazoles are prevalent in kinase inhibitors and antimicrobial agents, suggesting divergent applications compared to tetrazole-based compounds [10].

Substituent Effects

Chlorophenyl vs. Methoxyphenyl Positioning
  • Compound 11k (): Features a 5-methoxyindolinone substituent instead of 4-methoxyphenyl.
  • Compound 7k (): Contains both 4-chlorophenyl and 4-methoxyphenyl groups on a pyrrolidine scaffold.
    • Synergistic effects : Dual aromatic groups may improve receptor affinity through hydrophobic and polar interactions [12].

Physicochemical and Spectroscopic Comparisons

Property / Compound Target Compound Compound 6m (Triazole) [1] Compound 11k (Indolinone) [4]
Molecular Weight 431.3 (calculated) [14] 393.11 426.17
Key IR Peaks (cm⁻¹) ~1678 (C=O, estimated) 1678 (C=O) 1680 (C=O)
Melting Point N/A >300°C >300°C
Biological Target Not reported Not reported VEGFR-2 (anticancer)

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole core is synthesized through a Huisgen cycloaddition between 4-chlorophenyl azide and chloromethyl cyanide.

Procedure :

  • 4-Chlorophenyl azide synthesis :

    • React 4-chloroaniline (1.0 equiv) with sodium nitrite (1.2 equiv) and hydrochloric acid at 0–5°C, followed by treatment with sodium azide (1.5 equiv).

    • Yield: 85–90%.

  • Cycloaddition reaction :

    • Combine 4-chlorophenyl azide (1.0 equiv) and chloromethyl cyanide (1.1 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Key parameters :

      • Temperature: 80°C

      • Solvent: DMF

      • Catalyst: None required

    • Yield: 70–75%.

Mechanistic Insight :
The reaction proceeds via a concerted [2+3] cycloaddition, where the azide acts as a 1,3-dipole and the nitrile as a dipolarophile. The chloromethyl group introduces steric hindrance, favoring 1,5-disubstitution over 1,4-regioisomers.

Alternative Route: Functionalization of Preformed Tetrazole

For higher regiocontrol, 1-(4-chlorophenyl)-1H-tetrazole-5-carbaldehyde is reduced and halogenated:

  • Reduction of aldehyde to alcohol :

    • Use sodium borohydride (2.0 equiv) in methanol at 0°C.

    • Yield: 95%.

  • Chlorination with thionyl chloride :

    • Treat the alcohol (1.0 equiv) with SOCl₂ (3.0 equiv) in dichloromethane (DCM) under reflux.

    • Yield: 88%.

Synthesis of 2-(4-Methoxyphenyl)acetamide

From 4-Methoxyphenylacetic Acid

Steps :

  • Acid chloride formation :

    • React 4-methoxyphenylacetic acid (1.0 equiv) with thionyl chloride (2.0 equiv) at 60°C for 2 hours.

    • Yield: 95%.

  • Ammonolysis :

    • Add concentrated ammonium hydroxide to the acid chloride in tetrahydrofuran (THF) at 0°C.

    • Yield: 90%.

Characterization Data :

  • ¹H NMR (DMSO-d6) : δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 3.75 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂), 1.95 (s, 2H, NH₂).

Coupling of Tetrazole and Acetamide Moieties

Nucleophilic Substitution

React 1-(4-chlorophenyl)-5-(chloromethyl)-1H-tetrazole (1.0 equiv) with 2-(4-methoxyphenyl)acetamide (1.2 equiv) in the presence of a base.

Optimized Conditions :

ParameterValue
SolventAcetonitrile
BasePotassium carbonate (2.0 equiv)
Temperature60°C
Time8 hours
Yield82%

Mechanism :
The base deprotonates the acetamide’s NH₂ group, generating a nucleophile that displaces chloride from the chloromethyl tetrazole.

Mitsunobu Reaction for Challenging Substrates

For sterically hindered intermediates, employ Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv).

  • Solvent : THF, room temperature, 12 hours.

  • Yield : 78%.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient).

  • Purity : >98% (HPLC).

Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d6) δ 8.10 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 5.20 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂), 1.95 (s, 3H, COCH₃).
MS (ESI) m/z 401.1 [M+H]⁺ (calc. 401.09)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionShort reaction time, low costRequires anhydrous conditions82
Mitsunobu ReactionHigh regioselectivityExpensive reagents78

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of this compound, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazole derivatives) at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, distillation removes excess pyridine, followed by recrystallization from ethanol to purify the product .
  • Optimization : Catalyst selection (e.g., zeolites for heterogeneous catalysis), solvent choice (polar aprotic solvents enhance reactivity), and temperature control (reflux conditions) are critical. Reaction progress can be monitored via TLC or HPLC.

Table 1: Example Reaction Conditions from Literature

PrecursorsCatalystTemp (°C)Time (h)Yield (%)
Oxazolone + TriazolePyridine/Zeolite150565–78
Modified aryl derivativesK₂CO₃/DMF120870–85

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Key Techniques :

NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl and 4-methoxyphenyl groups) .

Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H]⁺ peaks) .

X-ray Crystallography : For resolving crystal structures of derivatives, as seen in imidazole and triazole analogs .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Storage : Keep in airtight containers, away from moisture and heat sources, at 2–8°C .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact with skin. In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Approach :

Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties and reactive sites .

Molecular Docking : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis.

  • Example : Modifying the tetrazole ring’s substituents (e.g., electron-withdrawing groups) may improve binding affinity to cancer-related enzymes .

Q. How do structural modifications (e.g., substituent variations) influence antiproliferative activity?

  • Methodology : Synthesize analogs with halogen (Cl, F) or methoxy groups at different positions. Test cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .
  • Key Finding : Derivatives with para-substituted electron-deficient aryl groups show higher activity due to enhanced cellular uptake .

Table 2: SAR of Selected Derivatives

Substituent (R)IC₅₀ (μM)Target Cell Line
4-Cl12.3MCF-7
4-OCH₃28.7HeLa
3-NO₂8.9A549

Q. How can conflicting biological data across studies be resolved?

  • Analysis Steps :

Purity Verification : Ensure compounds are >95% pure via HPLC .

Assay Standardization : Compare protocols (e.g., incubation time, cell density) between studies.

Mechanistic Studies : Use gene expression profiling to identify off-target effects .

Q. What advanced catalytic systems improve the scalability of its synthesis?

  • Innovations :

  • Heterogeneous Catalysts : Zeolites or metal-organic frameworks (MOFs) reduce side reactions and enable catalyst recycling .
  • Flow Chemistry : Continuous-flow reactors enhance yield and reduce reaction time for multi-step syntheses .

Q. What strategies validate the compound’s mechanism of action in antimicrobial applications?

  • Experimental Design :

Time-Kill Assays : Monitor bacterial viability over 24 hours.

Resistance Studies : Serial passaging in sub-inhibitory concentrations to assess resistance development .

Membrane Permeability Tests : Use fluorescent probes (e.g., propidium iodide) to evaluate disruption of microbial membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.